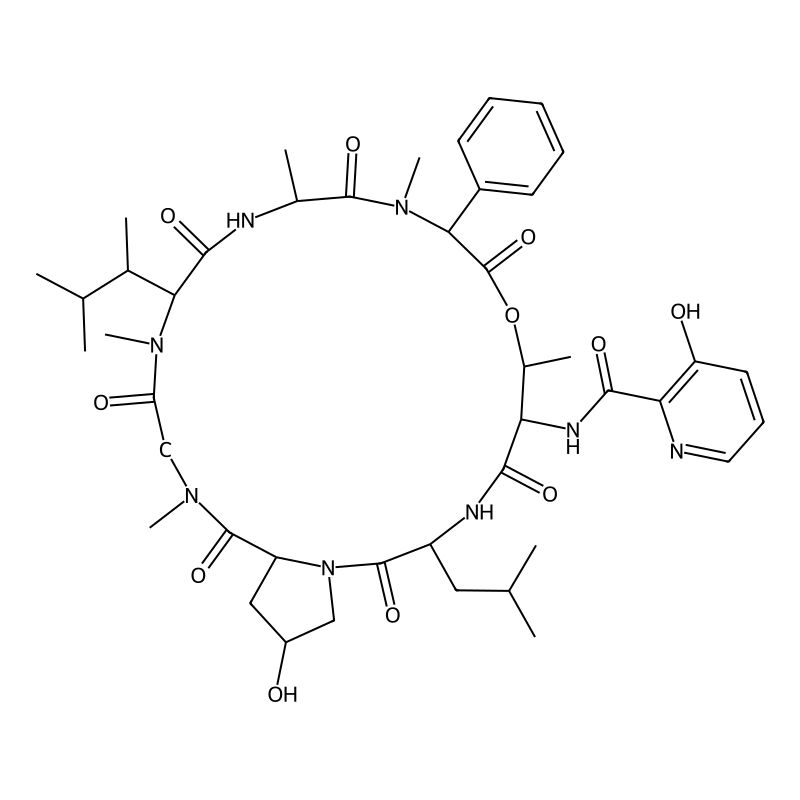1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure-2d/800/S1527677.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Impurity and Metabolite
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, also known as Clotrimazole Impurity B, is primarily recognized in scientific research as an impurity found during the manufacturing process of the antifungal medication clotrimazole []. Research focuses on developing analytical methods to detect and quantify this impurity to ensure the quality and purity of the final clotrimazole product [].
Potential Uses
Future Research Directions
Further scientific research on 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole is necessary to fully understand its potential applications. This could involve:
- Synthesis and characterization of the compound to obtain pure samples for investigation.
- In vitro and in vivo studies to assess its biological activity, including antifungal, anti-inflammatory, or other potential effects.
- Investigation of its mechanism of action if biological activity is observed.
1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, commonly known as Clotrimazole Impurity B, is a synthetic organic compound with the chemical formula C22H17ClN2. This compound is primarily recognized for its role as an impurity in the antifungal medication clotrimazole. It does not occur naturally and is synthesized during the manufacturing process of clotrimazole, which is used to treat fungal infections. The structure consists of an imidazole ring substituted with a diphenylmethyl group and a 4-chlorophenyl group, contributing to its unique chemical properties and relevance in pharmaceutical contexts .
- Chlorine: The presence of chlorine suggests potential skin and eye irritation upon contact [].
- Aromatic Rings: Aromatic hydrocarbons can have various health hazards depending on the specific compound and exposure route. However, the dangers associated with larger aromatic molecules like this one are generally less severe compared to smaller ones [].
The synthesis of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole typically occurs during the production of clotrimazole. While detailed synthetic pathways for this specific impurity are not widely reported, it can be inferred that its formation involves standard organic synthesis techniques such as:
- Condensation reactions: Combining appropriate precursors under controlled conditions.
- Substitution reactions: Modifying existing compounds to introduce the chlorophenyl and diphenylmethyl groups.
These methods ensure that the compound is formed as a byproduct during the synthesis of clotrimazole .
The primary application of 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole is in quality control processes for clotrimazole manufacturing. It serves as a marker for assessing the purity of clotrimazole formulations. Due to its status as an impurity, it does not have therapeutic applications on its own but is crucial for ensuring the safety and efficacy of antifungal treatments .
Interaction studies specifically focusing on 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole are scarce. Its interactions are likely limited to those relevant in analytical chemistry for detecting impurities in pharmaceutical preparations. Research efforts may involve developing methods to quantify this impurity accurately within clotrimazole products, ensuring compliance with regulatory standards .
Several compounds share structural similarities with 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole, particularly within the imidazole class and those related to antifungal agents. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Clotrimazole | Contains a similar imidazole structure | Known antifungal agent; widely studied |
| Miconazole | Imidazole ring with different side chains | Stronger antifungal activity; used in various formulations |
| Ketoconazole | Imidazole derivative with a more complex structure | Broader spectrum of antifungal activity |
| Econazole | Similar imidazole core with different substituents | Effective against dermatophytes |
While these compounds exhibit similar core structures, 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole stands out primarily due to its role as an impurity rather than a therapeutic agent . Its unique position highlights the importance of monitoring impurities in pharmaceutical products for safety and efficacy.








